Methyl 4-fluorocinnamate

Catalog No.
S3463558
CAS No.
96426-60-7
M.F
C10H9FO2
M. Wt
180.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-fluorocinnamate

CAS Number

96426-60-7

Product Name

Methyl 4-fluorocinnamate

IUPAC Name

methyl (E)-3-(4-fluorophenyl)prop-2-enoate

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

InChI

InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+

InChI Key

HSNCAEKOZRUMTB-QPJJXVBHSA-N

SMILES

COC(=O)C=CC1=CC=C(C=C1)F

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)F

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)F

Methyl 4-fluorocinnamate is a synthetic compound not found naturally. It's primarily studied for its potential applications in various scientific fields []. Research suggests it might possess biological activities, but its specific role and origin as a natural product remain unknown [].


Molecular Structure Analysis

The key feature of Methyl 4-fluorocinnamate is its conjugated double bond system. It consists of a benzene ring with a fluorine atom attached at the 4th position (para position). A double bond connects the benzene ring to a vinyl group (CH=CH) which further links to an ester group (COOCH3) through a carbonyl carbon (C=O). This structure allows for delocalization of electrons, influencing the compound's chemical properties [].


Chemical Reactions Analysis

Synthesis of Methyl 4-fluorocinnamate can be achieved through various methods. One common approach involves the Claisen-Condensation reaction between 4-fluorobenzaldehyde and methyl acetate in the presence of a base catalyst [].

4-FC6H4CHO + CH3COOCH3 -> FC6H4CH=CHCOOCH3 + H2O (Eq. 1)

Information on specific decomposition reactions is limited, but like most esters, Methyl 4-fluorocinnamate is likely to undergo hydrolysis (breakdown by water) under acidic or basic conditions, yielding 4-fluorocinnamic acid and methanol.

Currently, there's limited research on the specific mechanism of action of Methyl 4-fluorocinnamate. However, studies suggest potential antifungal and antibacterial activities []. Further research is needed to elucidate its precise mode of action in these biological systems.

XLogP3

2.7

Dates

Modify: 2023-08-19

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